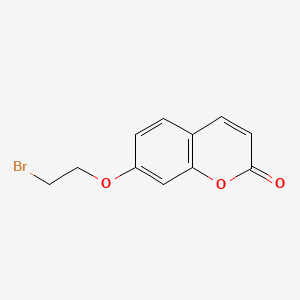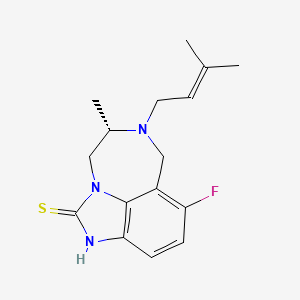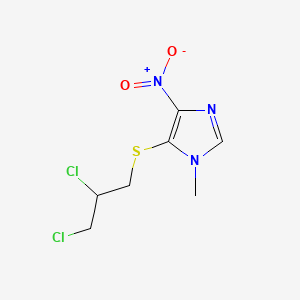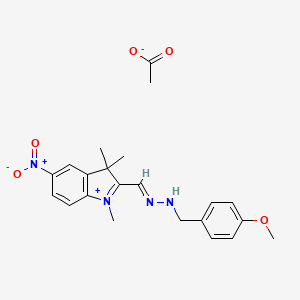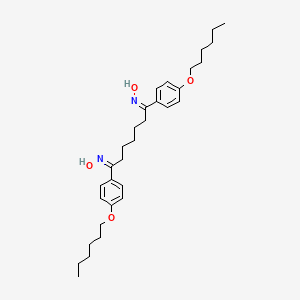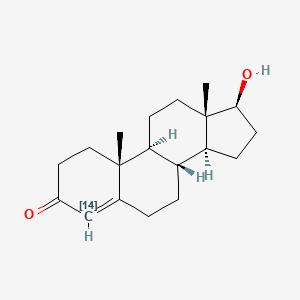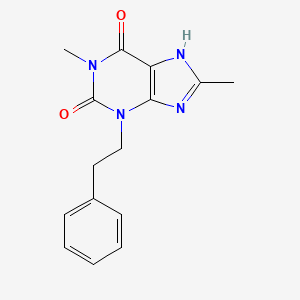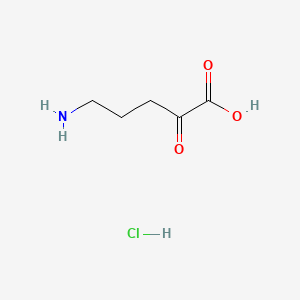
9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-: is a chemical compound with the molecular formula C15H20N6O3 and a molecular weight of 332.3577 g/mol . This compound is known for its unique structure, which includes a purine ring system and a pyrrolidinyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- typically involves the reaction of purine derivatives with appropriate amides and pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its ability to form hydrogen bonds and participate in stacking interactions makes it a valuable tool in molecular biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its structural similarity to purine bases suggests it may have applications in the development of antiviral or anticancer agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s ability to mimic natural purine bases allows it to interfere with nucleic acid metabolism and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
2,6-Diaminopurine: Another purine derivative with similar structural features.
Acyclovir: A purine analog used as an antiviral agent.
Uniqueness: What sets 9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)- apart is its unique combination of a purine ring and a pyrrolidinyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
138117-48-3 |
|---|---|
Molecular Formula |
C15H20N6O3 |
Molecular Weight |
332.36 g/mol |
IUPAC Name |
3-(6-oxo-1H-purin-9-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H20N6O3/c22-11(16-5-2-7-20-6-1-3-12(20)23)4-8-21-10-19-13-14(21)17-9-18-15(13)24/h9-10H,1-8H2,(H,16,22)(H,17,18,24) |
InChI Key |
FBVDVFULNXWYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCN2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


